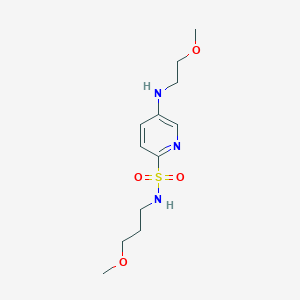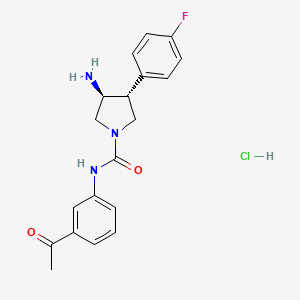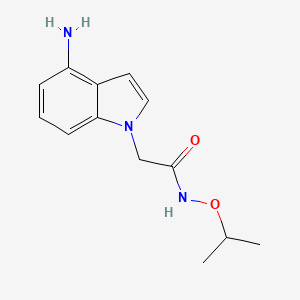![molecular formula C13H23N3O4 B7434845 3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid](/img/structure/B7434845.png)
3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It has been shown to have potential therapeutic applications in the treatment of a variety of disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid increases the levels of GABA, a neurotransmitter that has inhibitory effects on the brain. This leads to a reduction in seizure activity and a decrease in drug-seeking behavior.
Biochemical and Physiological Effects:
3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, 3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid has been shown to have anxiolytic effects in animal models of anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid is its potency and selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in the brain. However, one limitation of 3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid. One area of interest is its potential therapeutic applications in the treatment of epilepsy, addiction, and anxiety in humans. Another area of interest is the development of more soluble analogs of 3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid that can be administered more easily in vivo. Finally, there is interest in studying the long-term effects of 3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid on the brain, particularly with regard to its potential for inducing tolerance and dependence.
Synthesemethoden
The synthesis of 3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid involves the reaction of 6-aminohexanoic acid with cyclopropylcarbonyl chloride to form cyclopropylcarbamoyl-6-aminohexanoic acid. This intermediate is then reacted with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form 3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid has been extensively studied in preclinical models for its potential therapeutic applications. In animal models of epilepsy, 3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
3-[6-(cyclopropylcarbamoylamino)hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4/c17-11(14-9-7-12(18)19)4-2-1-3-8-15-13(20)16-10-5-6-10/h10H,1-9H2,(H,14,17)(H,18,19)(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWKDYDOLOPPLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-(difluoromethyl)-1-methylpyrazol-4-yl]methyl]-4-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7434764.png)

![2-hydroxy-2-methyl-N-[4-(methylaminomethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B7434782.png)
![[5-(1-Ethylpyrazol-4-yl)oxypyrazin-2-yl]-(2-methyl-2,6-diazaspiro[3.4]octan-6-yl)methanone](/img/structure/B7434791.png)
![N-(2-hydroxyethyl)-2-methoxy-5-[2-methoxyethyl(methyl)amino]pyridine-4-sulfonamide](/img/structure/B7434792.png)
![7-Benzyl-3-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane-2,4-dione](/img/structure/B7434794.png)

![N-(2-hydroxyethyl)-5-[2-methoxyethyl(methyl)amino]pyridine-2-sulfonamide](/img/structure/B7434806.png)
![4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide](/img/structure/B7434813.png)


![N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7434852.png)
![3-[6-[[(1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434868.png)
